Phenoxybenzamine

Catalog No.
S539456
CAS No.
59-96-1
M.F
C18H22ClNO
M. Wt
303.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenoxybenzamine

CAS Number

59-96-1

Product Name

Phenoxybenzamine

IUPAC Name

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3

InChI Key

QZVCTJOXCFMACW-UHFFFAOYSA-N

SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2

Solubility

SOL IN BENZENE
SOL IN ACIDIFIED AQUEOUS SOLN OF PROPYLENE GLYCOL, HEPTANE & TRICAPRYLIN
1.03e-02 g/L

Synonyms

Dibenylene, Dibenyline, Dibenziran, Dibenzylin, Dibenzyline, Dibenzyran, Hydrochloride, Phenoxybenzamine, Phenoxybenzamine, Phenoxybenzamine Hydrochloride

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2

Description

The exact mass of the compound Phenoxybenzamine is 303.139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in benzenesol in acidified aqueous soln of propylene glycol, heptane & tricaprylin1.03e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Pheochromocytoma

    Phenoxybenzamine's primary historical use was in the management of pheochromocytoma, a tumor of the adrenal gland that releases excessive amounts of catecholamines (epinephrine and norepinephrine). These hormones cause episodes of high blood pressure, sweating, and rapid heartbeat. Phenoxybenzamine works by blocking alpha-adrenergic receptors, which helps to relax blood vessels and lower blood pressure []. However, due to its long-lasting effects and potential side effects, phenoxybenzamine has largely been replaced by shorter-acting and more selective alpha-adrenergic blockers for this purpose [].

  • Animal Studies

    Phenoxybenzamine can be used in animal studies to investigate the role of the alpha-adrenergic system in various physiological processes. By blocking these receptors, researchers can observe how it affects blood pressure regulation, smooth muscle contraction, and other functions mediated by the sympathetic nervous system.

  • Understanding Alpha-Adrenergic Receptor Function

    Due to its non-selective nature, phenoxybenzamine can be a helpful tool for researchers studying the overall function of alpha-adrenergic receptors. By comparing its effects to those of more specific alpha-adrenergic receptor antagonists, scientists can gain insights into the different subtypes of these receptors and their physiological roles [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

CRYSTALS FROM PETROLEUM ETHER

XLogP3

4.4

Exact Mass

303.139

LogP

4.7
4.7

Appearance

Solid powder

Melting Point

39 °C
39.0 °C
38-40 °C
39°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

63-92-3 (hydrochloride)

Drug Indication

For the treatment of phaeochromocytoma (malignant), benign prostatic hypertrophy and malignant essential hypertension.

Therapeutic Uses

Adrenergic alpha-Antagonists; Antihypertensive Agents; Sympatholytics; Vasodilator Agents
FORMER USE: PREOPERATIVE ADMIN ... /OF ADRENERGIC BLOCKING AGENT, PHENOXYBENZAMINE/ SHOWN TO IMPROVE POSTOPERATIVE CARDIOVASCULAR & RENAL FUNCTION FOLLOWING EXTENDED PERIODS OF EXTRACORPOREAL CIRCULATION ASSOC WITH CARDIAC SURGERY. ... ALSO ... USED TO REDUCE RENAL VASOSPASM & TO IMPROVE PERFUSION, PARTICULARLY OF OUTER CORTEX, DURING SHORT-TERM PRESERVATION OF ... KIDNEYS FOR TRANSPLANTATION. PHENOXYBENZAMINE MAY INCR VIABILITY OF RENAL & HEPATIC CELLS SUBJECTED TO PERIODS OF INTERRUPTED BLOOD FLOW TO THESE ORGANS, & DRUG HAS BEEN SHOWN TO IMPROVE SURVIVAL OF EXPERIMENTAL SKIN FLAPS.
Phenoxybenzamine is indicated to control episodes of hypertension and sweating in the treatment of pheochromocytoma as preoperative preparation for surgery, in management of patients when surgery is contraindicated, and in chronic management of patients with malignant pheochromocytoma.
PHENOXYBENZAMINE ... OBSERVED TO RELIEVE VASOSPASM & REDUCE SENSITIVITY TO COLD IN RAYNAUD'S SYNDROME. ... HIGH SPINAL CORD TRANSECTION COMMONLY LEADS TO AUTONOMIC HYPERREFLEXIA WITH PAROXYSMAL ELEVATIONS IN BLOOD PRESSURE FROM BOTH CUTANEOUS & VISCERAL STIMULI, PARTICULARLY THOSE FROM THE URINARY BLADDER. IT HAS BEEN REPORTED THAT THESE PRESSOR EPISODES & THE ASSOC SIGNS & SYMPTOMS CAN BE WELL CONTROLLED BY ... PHENOXYBENZAMINE. ALPHA-ADRENERGIC BLOCKADE HAS BEEN SHOWN TO BE BENEFICIAL IN HEART FAILURE WITH PULMONARY EDEMA & IN ACUTE MYOCARDIAL INFARCTION WHERE PAIN CAN ACCENTUATE THE VASOCONSTRICTION.
FORMER USE: PHENOXYBENZAMINE MAY BE USEFUL IN TREATMENT OF ... ACROCYANOSIS, FROSTBITE SEQUELAE, ACUTE ARTERIAL OCCLUSION ... PHLEBITIS, PHLEBOTHROMBOSIS, DIABETIC GANGRENE, CAUSALGIA, & CHRONIC SKIN ULCERS.
TWO HUNDRED PATIENTS TREATED WITH PHENOXYBENZAMINE FOR BENIGN PROSTATIC OBSTRUCTION WERE REVIEWED. IN 171 TREATMENT WAS GIVEN TO RELIEVE SYMPTOMS IN PATIENTS NOT REQUIRING OPERATION, OR IN PATIENTS IN WHOM OPERATION WAS POSTPONED. EIGHTY PERCENT OF THESE PATIENTS DERIVED BENEFIT FROM TREATMENT, MOST COMMONLY FOR OBSTRUCTIVE SYMPTOMS (78.7%) BUT ALMOST AS OFTEN FOR NOCTURIA (76%). TREATMENT WAS FOUND TO BE USEFUL IN AIDING CATHETER REMOVAL AFTER ACUTE RETENTION, & IN PREVENTING RECURRENT ACUTE RETENTION.
A major use of phenoxybenzamine is in the treatment of pheochromocytoma. ... The vast majority of pheochromocytomas are treated surgically; however, phenoxybenzamine is frequently used to treat the patient in preparation for surgery. The drug controls episodes of severe hypertension and minimizes other adverse effects of catecholamines, such as contraction of plasma volume and injury of the myocardium.
Phenoxybenzamine is effective for the management of benign prostatic obstruction. Although surgery remains the definitive treatment, phenoxybenzamine may be useful in some patients who are not candidates for surgery, since blockade of alpha1-adrenergic receptors in the prostate and bladder base may decrease both obstructive symptoms and the need to urinate at night. The usual dosage is 10 or 20 mg per day, much lower than that required to treat pheochromocytoma.
Phenoxybenzamine has been used to control the manifestations of autonomic hyperreflexia in patients with spinal cord transection.
The syndrome of autonomic dysreflexia (hyperreflexia) is ... characterized by symptoms of reflex sympathetic discharge: hypertension, pounding occipital headache, bradycardia, diaphoresis, blotchy flushing of the face and chest, cutis anserina, and nausea. The hypertensive episode may result in retinal or cerebrovascular hemorrhage, seizures, cardiac or renal failure, and death. In approximately 90% of patients, the symptoms are induced by manipulation, irrigation, or distention ... of the bladder. ... When this syndrome is caused by bladder distention, it is treated by immediate drainage of the bladder. If the response is inadequate, a prompt-acting vasodilator should be administered. Success has been reported with ... phenoxybenzamine.
Phenoxybenzamine /hydrochloride ... is/ used in hypertensive crises caused by pheochromocytoma. ... Phenoxybenzamine /hydrochloride/ is given orally. /Phenoxybenzamine hydrochloride is/ also useful in hypertensive emergencies caused by the interaction between monoamine oxidase inhibitors and sympathomimetic amines and in the clonidine withdrawal syndrome. /Phenoxybenzamine hydrochloride/
/Phenoxybenzamine hydrochloride/ may improve voiding efficiency in patients with functional outlet obstruction and obviate or delay the need for transurethral surgery. /It/ has been effective in some patients with reflex, autonomous, or motor paralytic bladder when urinary retention could not be prevented by other methods, such as reflex voiding, Crede maneuver, or use of bethanechol. It is particularly useful in rehabilitating decompensated or atonic bladders when administered with bethanechol. /Phenoxybenzamine hydrochloride/
Alpha-blocking agents such as chlorpromazine and phenoxybenzamine in combination with thiosulfate have been shown to be as effective in treating cyanide poisoning as the nitrite-thiosulfate combination.
Phenoxybenzamine /hydrochloride/ may be used to reduce neurogenic vasoconstriction in primary or secondary Raynaud's syndrome. It does not increase skeletal muscle blood flow and is of no value in chronic occlusive peripheral vascular disease. /Phenoxybenzamine hydrochloride/

Pharmacology

Phenoxybenzamine is indicated for the control of episodes of hypertension and sweating that occur with a disease called pheochromocytoma. If tachycardia is excessive, it may be necessary to use a beta-blocking agent concomitantly. Phenoxybenzamine is a long-acting, adrenergic, alpha-receptor blocking agent which can produce and maintain "chemical sympathectomy" by oral administration. It increases blood flow to the skin, mucosa and abdominal viscera, and lowers both supine and erect blood pressures. It has no effect on the parasympathetic system. Phenoxybenzamine works by blocking alpha receptors in certain parts of the body. Alpha receptors are present in the muscle that lines the walls of blood vessels. When the receptors are blocked by Phenoxybenzamine, the muscle relaxes and the blood vessels widen. This widening of the blood vessels results in a lowering of blood pressure.
Phenoxybenzamine is a synthetic, dibenzamine alpha adrenergic antagonist with antihypertensive and vasodilatory properties. Phenoxybenzamine non-selectively and irreversibly blocks the postsynaptic alpha-adrenergic receptor in smooth muscle, thereby preventing vasoconstriction, relieving vasospasms, and decreasing peripheral resistance. Reflex tachycardia may occur and may be enhanced by blockade of alpha-2 receptors which enhances norepinephrine release. Phenoxybenzamine is reasonably anticipated to be a human carcinogen.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AX - Other peripheral vasodilators
C04AX02 - Phenoxybenzamine

Mechanism of Action

Phenoxybenzamine produces its therapeutic actions by blocking alpha receptors, leading to a muscle relaxation and a widening of the blood vessels. This widening of the blood vessels results in a lowering of blood pressure.
ALPHA-ADRENERGIC BLOCKADE IS DUE TO DIRECT ACTION ON ALPHA-ADRENERGIC RECEPTORS & IS INDEPENDENT OF ANY EFFECTS ON ADRENERGIC NERVES OR ON BASIC RESPONSE MECHANISMS OF EFFECTOR CELLS.
Nonselective alpha-adrenergic blockade; phenoxybenzamine combines irreversibly with post ganglionic alpha-adrenergic receptor sites, preventing or reversing effects of endogenous or exogenous catecholamines; no effect on beta-adrenergic receptors.
PHENOXYBENZAMINE INCR RATE OF TURNOVER OF NOREPINEPHRINE IN THE PERIPHERY, WHICH IS ASSOC WITH INCR TYROSINE HYDROXYLASE ACTIVITY. IN INTACT ANIMALS, THESE EFFECTS ARE PROBABLY PREDOMINANTLY DUE TO INCR SYMPATHETIC NERVE ACTIVITY, A REFLEX RESPONSE TO ALPHA-ADRENERGIC BLOCKADE, SINCE THE EFFECT CAN BE INHIBITED BY GANGLIONIC BLOCKING AGENTS. PHENOXYBENZAMINE ... ALSO INCR THE AMT OF NEUROTRANSMITTER RELEASED BY EACH NERVE IMPULSE. THIS APPEARS TO BE DUE TO BLOCKADE OF PRESYNAPTIC ALPHA2 RECEPTORS, WHICH MEDIATE A NEGATIVE FEEDBACK MECHANISM THAT INHIBITS THE RELEASE OF NOREPINEPHRINE.
WITH INCR DOSES OF BLOCKING AGENT, DOSE-RESPONSE CURVE FOR AGONIST IS SHIFTED PROGRESSIVELY TO RIGHT AS NUMBER OF AVAILABLE RECEPTORS IS REDUCED. WHEN THE NUMBER OF FUNCTIONAL RECEPTORS IS REDUCED TO THE DEGREE THAT THE ORIGINAL MAXIMAL RESPONSE IS NO LONGER ATTAINABLE WITH A FULL AGONIST, THE DOSE-RESPONSE CURVE DOES NOT SHIFT FURTHER TO THE RIGHT; ADDNL RECEPTOR BLOCKADE NOW CAUSES A DEPRESSION OF THE MAXIMAL RESPONSE.
Phenoxybenzamine inhibits the uptake of catecholamines into both adrenergic nerve terminals and extraneuronal tissues.
By noncompetitively blocking alpha-adrenergic receptors in the smooth muscle of the bladder neck and proximal urethra, phenoxybenzamine /hydrochloride/ relaxes the internal sphincter. ... Phenoxybenzamine /hydrochloride/ has no effect on striated muscle and therefore is ineffective in urinary retention caused by excessive or inappropriate activity of the external sphincter. /Phenoxybenzamine hydrochloride/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

59-96-1

Associated Chemicals

Phenoxybenzamine hydrochloride;63-92-3

Wikipedia

Phenoxybenzamine

Drug Warnings

BECAUSE OF DANGER OF SEVERE HYPOTENSION WHEN DRUG IS ADMIN IN PRESENCE OF HYPOVOLEMIA, IV ADMIN MUST BE SLOW, PATIENT MUST BE KEPT UNDER CONSTANT OBSERVATION, & BLOOD OR APPROPRIATE PLASMA-VOL EXPANDER MUST BE ON HAND TO CORRECT ANY DEFICIT REVEALED BY HEMODYNAMIC RESPONSE.
... INJECTION SHOULD BE ONLY IV BECAUSE OF THEIR IRRITANT PROPERTIES. /HALOALKYLAMINE ADRENERGIC BLOCKING AGENTS/
PHENOXYBENZAMINE SHOULD NOT BE GIVEN TO PATIENT WITH COMPENSATED CONGESTIVE HEART FAILURE, & IT SHOULD BE USED CAUTIOUSLY IF THERE IS CEREBRAL OR CORONARY ARTERIOSCLEROSIS OR RENAL INSUFFICIENCY.
PHENOXYBENZAMINE SIDE EFFECTS INCL: MOUTH DRYNESS, NASAL CONGESTION, DROWSINESS & FATIGUE, NAUSEA & VOMITING, PALPITATIONS, EJACULATORY FAILURE, & RETROGRADE EJACULATION. RESULTS OF STUDY SUGGEST THAT EJACULATORY FAILURE WAS DUE TO LACK OF SEMINAL EMISSION INTO POSTERIOR URETHRA, RATHER THAN RETROGRADE EJACULATION. /PHENOXYBENZAMINE HYDROCHLORIDE/

Biological Half Life

24 hours
The half-life of phenoxybenzamine is probably less that 24 hours. However, since the drug inactivates alpha-adrenergic receptors irreversibly, the duration of its effect is dependent not only on its presence but also on the rate of synthesis of alpha-adrenergic receptors.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

REACTION OF 2-PHENOXY-1-METHYL ETHANOL WITH THIONYL CHLORIDE, FOLLOWED BY REACTION WITH ETHANOLAMINE, BENZYL CHLORIDE, & THIONYL CHLORIDE

General Manufacturing Information

Phenoxybenzamine is available only as the hydrochloride.
Phenoxybenzamine hydrochloride has been produced by a single company in the USA since 1953, in an undisclosed amount. /Phenoxybenzamine hydrochloride/

Analytic Laboratory Methods

PHENOXYBENZAMINE CAN BE DETERMINED BY THIN-LAYER CHROMATOGRAPHY USING A SOLVENT SYSTEM OF HEPTANE, CHLOROFORM & METHANOL. THE PHENOXYBENZAMINE HYDROCHLORIDE CONTENT OF A CHLOROFORM SOLN CAN BE DETERMINED BY ULTRAVIOLET SPECTROMETRY.

Interactions

INHIBITION OF COMPENSATORY VASOCONSTRICTION ALSO EXAGGERATES DEPRESSOR EFFECTS OF OPIOIDS & OTHER AGENTS THAT ACT DIRECTLY TO RELAX VASCULAR SMOOTH MUSCLE.
EXPTL HEMORRHAGIC SHOCK WAS PRODUCED IN 50 DOGS & METABOLIC STATUS WAS ASSESSED. ADRENERGIC BLOCKADE WITH PHENOXYBENZAMINE HAD PROTECTIVE ACTION ON METABOLIC STATUS BUT BLOOD LOSS REQUIRED TO ATTAIN SAME DEGREE OF HYPOTENSION WAS LESS. ADMIN OF PHENOXYBENZAMINE & PROPRANOLOL TOGETHER (COMBINED ADRENERGIC BLOCKADE) GAVE BEST RESULT REGARDING METABOLIC STATUS.
Prior administration of phenoxybenzamine may decrease the pressor response to phenylephrine.
Prior administration of phenoxybenzamine may block the pressor response to methoxamine, possibly resulting in severe hypotension.
For more Interactions (Complete) data for PHENOXYBENZAMINE (11 total), please visit the HSDB record page.

Dates

Modify: 2023-07-15

Ectopic Cushing's syndrome associated with a pheochromocytoma in a dog: a case report

Sungin Lee, Aeri Lee, Suh-Hyun Chai, Seulji Lee, Oh-Kyeong Kweon, Wan Hee Kim
PMID: 32014021   DOI: 10.1186/s12917-020-2244-7

Abstract

Ectopic Cushing's syndrome (ECS) associated with malignant tumors, such as small cell lung carcinoma, bronchial carcinoids, and pheochromocytoma, has been reported in human medicine. However, ECS related to pheochromocytoma has not been reported in dogs.
An 11-year-old castrated, male Scottish terrier was diagnosed with a left adrenal mass. Cushing's syndrome was suspected based on clinical signs, including pot belly, polyuria, polydipsia, bilateral alopecia, recurrent pyoderma, and calcinosis cutis. Cushing's syndrome was diagnosed on the basis of consistent clinical signs and repeated adrenocorticotropic hormone (ACTH) stimulation tests. In addition, tests for fractionated plasma metanephrine/normetanephrine suggested a pheochromocytoma. Unilateral adrenalectomy was performed after medical management with trilostane and phenoxybenzamine. Histopathology confirmed a diagnosis of pheochromocytoma without cortical lesions. After surgery, fractionated metanephrine/normetanephrine and the findings of low-dose dexamethasone suppression and ACTH stimulation tests were within the normal ranges without any medication. There were no clinical signs or evidence of recurrence and metastasis on thoracic and abdominal X-rays and ultrasonography up to 8 months after surgery.
Pheochromocytoma should be considered a differential diagnosis for dogs with Cushing's syndrome with an adrenal tumor. A good prognosis can be expected with prompt diagnosis and surgical intervention.


Efficacy of α-Blockers on Hemodynamic Control during Pheochromocytoma Resection: A Randomized Controlled Trial

Edward Buitenwerf, Thamara E Osinga, Henri J L M Timmers, Jacques W M Lenders, Richard A Feelders, Elisabeth M W Eekhoff, Harm R Haak, Eleonora P M Corssmit, Peter H L T Bisschop, Gerlof D Valk, Ronald Groote Veldman, Robin P F Dullaart, Thera P Links, Magiel F Voogd, Götz J K G Wietasch, Michiel N Kerstens
PMID: 31714582   DOI: 10.1210/clinem/dgz188

Abstract

Pretreatment with α-adrenergic receptor blockers is recommended to prevent hemodynamic instability during resection of a pheochromocytoma or sympathetic paraganglioma (PPGL).
To determine which type of α-adrenergic receptor blocker provides the best efficacy.
Randomized controlled open-label trial (PRESCRIPT; ClinicalTrials.gov
).
Multicenter study including 9 centers in The Netherlands.
134 patients with nonmetastatic PPGL.
Phenoxybenzamine or doxazosin starting 2 to 3 weeks before surgery using a blood pressure targeted titration schedule. Intraoperative hemodynamic management was standardized.
Primary efficacy endpoint was the cumulative intraoperative time outside the blood pressure target range (ie, SBP >160 mmHg or MAP <60 mmHg) expressed as a percentage of total surgical procedure time. Secondary efficacy endpoint was the value on a hemodynamic instability score.
Median cumulative time outside blood pressure targets was 11.1% (interquartile range [IQR]: 4.3-20.6] in the phenoxybenzamine group compared to 12.2% (5.3-20.2)] in the doxazosin group (P = .75, r = 0.03). The hemodynamic instability score was 38.0 (28.8-58.0) and 50.0 (35.3-63.8) in the phenoxybenzamine and doxazosin group, respectively (P = .02, r = 0.20). The 30-day cardiovascular complication rate was 8.8% and 6.9% in the phenoxybenzamine and doxazosin group, respectively (P = .68). There was no mortality after 30 days.
The duration of blood pressure outside the target range during resection of a PPGL was not different after preoperative treatment with either phenoxybenzamine or doxazosin. Phenoxybenzamine was more effective in preventing intraoperative hemodynamic instability, but it could not be established whether this was associated with a better clinical outcome.


Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles

Qun Xu, Donald Min, Rachael Petr, Vibhuti Parikh, Shane Tan
PMID: 32942108   DOI: 10.1016/j.jpba.2020.113618

Abstract

The current United States Pharmacopeia-National Formulary (USP-NF) and the British Pharmacopoeia phenoxybenzamine (PBA) hydrochloride drug substance and drug product monographs describe an HPLC procedure for the determination of a specified impurity "tertiary amine phenoxybenzamine" and use the resolution of an "unknown related substance" from PBA as a system suitability criterion; however, neither structural information of the "unknown related substance" is provided nor reference standards of the two impurities are available. The ambiguity in pharmacopeias poses difficulties in implementing the procedure for quality control. To clarify the degradation pathways, and incorporate the impurity profile of PBA into the USP monographs, the degradation of PBA was revisited. PBA undergoes rapid degradation in neutral or basic aqueous solutions to generate the "tertiary amine phenoxybenzamine" as the predominant degradation product, which was confirmed as phenoxybenzamine hydroxide (PBA-OH). In addition, the "unknown related substance" was proposed as the phenoxybenzamine nitrile (PBA-CN) on the basis of LC-MS studies. The identity of PBA-CN was unambiguously verified via chemical synthesis, HPLC and NMR analyses. A stability-indicating method was developed and validated for the determination of PBA and its impurities, and was used to support USP monograph modernization.


52-Year-Old Woman With Fever, Diaphoresis, and Abdominal Pain

Thomas J Breen, Brenden S Ingraham, Jacob C Jentzer
PMID: 32622460   DOI: 10.1016/j.mayocp.2019.11.032

Abstract




Preparation of a thiols β-cyclodextrin/gold nanoparticles-coated open tubular column for capillary electrochromatography enantioseparations

Linlin Fang, Yanyan Zhao, Chao Wang, Changyuan Wang, Xu Han, Pengjun Chen, Lizhu Zhao, Jingping Wang, Shuang Li, Zhen Jiang
PMID: 32160391   DOI: 10.1002/jssc.201901323

Abstract

Inspired by the distinct chemical and physical properties of nanoparticles, here a novel open-tubular capillary electrochromatography column was prepared by electrostatic assembly of poly(diallydimethylammonium chloride) onto the inner surface of a fused-silica capillary, followed by self-adsorption of negatively charged SH-β-cyclodextrin/gold nanoparticles. The formation of the SH-β-cyclodextrin/gold nanoparticles coated capillary was confirmed and characterized by scanning electron microscopy and energy dispersive spectrometry. The results of scanning electron microscopy and energy dispersive spectrometry studies indicated that SH-β-cyclodextrin/gold nanoparticles were successfully coated on the inner wall of the capillary column. The performance of the SH-β-cyclodextrin/gold nanoparticles coated capillary was validated by the analysis of six pairs of chiral drugs, namely zopiclone, carvedilol, salbutamol, terbutaline sulfate, phenoxybenzamine hydrochloride, and ibuprofen. Satisfactory enantioseparation results were achieved, confirming the use of gold nanoparticles as the support could enhance the phase ratio of the open-tubular capillary column. Additionally, the stability and reproducibility of the SH-β-cyclodextrin/gold nanoparticles coated capillary column were also investigated. Then, this proposed method was well validated with good linearity (≥0.999), recovery (90.0-93.5%) and repeatability, and was successfully used for enantioseparation of ibuprofen in spiked plasma samples, which indicated the new column's potential usage in biological analysis.


Favorable outcome of pheochromocytoma in a dog with atypical Cushing's syndrome and diabetes mellitus following medical treatment: a case report

Ga-Won Lee, Cho-Rong Yoo, Dan Lee, Hee-Myung Park
PMID: 31900158   DOI: 10.1186/s12917-019-2225-x

Abstract

Pheochromocytoma (PCC) has poor prognosis and adrenalectomy is hard to be performed, in case of caudal vena cava invasion. The long-term administration of phenoxybenzamine in PCC has not been reported in dogs.
A 14-year-old castrated male Poodle dog presented with an abdominal mass. On physical examination, hypertension, increased lens opacity, calcinosis cutis, generalized alopecia, and systolic murmur were observed. Serum chemistry and urinalysis profiles revealed hyperglycemia, hypercholesterolemia, elevated liver enzymes, and glucosuria. Abdominal ultrasonography showed a right adrenal mass with invasion of the caudal vena cava, which was cytologically diagnosed as suspected PCC. An adrenal mass (width × height × length, 28 × 26 × 48 mm
) was found on computed tomography and diagnosed as PCC with increased plasma metanephrines and normetanephrines. An adrenocorticotropin hormone stimulation test showed elevated adrenal hormones (androstenedione, estradiol, progesterone, and 17-OH progesterone) with normal cortisol, compatible with atypical Cushing's syndrome. The dog was managed with trilostane, phenoxybenzamine, and insulin therapy. Glycosylated hemoglobin and fructosamine levels gradually decreased, and hypertension resolved. In the 10-month follow-up period, the liver enzymes levels gradually decreased, and the clinical signs of the dog were well-controlled without deterioration.
This case report describes long-term medical management without adrenalectomy of PCC complicated with atypical Cushing's syndrome and DM.


The pharmacologic characterization of allosteric molecules: Gq protein activation

Sara Bdioui, Julien Verdi, Nicolas Pierre, Eric Trinquet, Thomas Roux, Terry Kenakin
PMID: 31322035   DOI: 10.1080/10799893.2019.1634101

Abstract

Drugs such as positive allosteric modulators (PAMs) produce complex behaviors when acting on tissues in different physiological contexts
.
This study describes the use of functional assays of varying receptor sensitivity to unveil the various behaviors of PAMs and thus quantify allosteric effect through system independent scales.
Muscarinic receptor activation with acetylcholine (ACh) was used to the demonstrate activity of the PAM agonist 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, Benzyl quinolone carboxylic acid (BQCA) in terms of direct agonism, potentiation of ACh affinity, and ACh efficacy. Concentration-response curves were fit to the functional allosteric model to yield indices of agonism (τ
), effects on affinity (α cooperativity), and efficacy (β cooperativity).
It is shown that a highly sensitive functional assay revealed the direct efficacy of BQCA as an agonist and relatively insensitive cells (produced by chemical alkylation of muscarinic receptor with phenoxybenzamine) revealed a positive allosteric effect of BQCA on ACh efficacy. A wide range of functional assay sensitivities produced a complex pattern of behavior for BQCA all of which was accurately quantified through the system-independent parameters of the functional allosteric model.
The study of complex allosteric molecules in a range of functional assays of varying sensitivity allows the measurement of the complete array of activities of these molecules on receptors and also better predicts which will be seen with these
where a range of tissue sensitivities is encountered.


Discovery of novel phenoxybenzamide analogues as Raf/HDAC dual inhibitors

Aixin Geng, Hao Cui, Liyuan Zhang, Xin Chen, Hongmei Li, Tao Lu, Yong Zhu
PMID: 31053508   DOI: 10.1016/j.bmcl.2019.04.047

Abstract

Histone deacetylase (HDAC) inhibitors as an important epigenetic therapeutic strategy affect signaling networks and act synergistically with kinase inhibitors for the treatment of cancer. Herein we presented a series of novel phenoxybenzamide analogues with inhibition of Raf and HDAC. Among them, compound 10e showed potent antiproliferative activities against Hepg2 and MDA-MB-468 in cellular assays. This work may lay the foundation for developing novel dual Raf/HDAC inhibitors as potential anticancer therapeutics.


The Duration of Preoperative Administration of Single

Jie Tian, Zhengqing Bao, Yiming Yuan, Dong Fang, Yonghao Zhan, Tianyu Wang, Zheng Zhang, Zhou Liqun
PMID: 31828097   DOI: 10.1155/2019/2613137

Abstract

There is no consensus for the optimum duration of preoperative administration of phenoxybenzamine (PXB) before adrenalectomy for pheochromocytoma. The aim of this study is to investigate whether perioperative hemodynamics and postoperative outcomes are related to the duration of PXB administration.
In total, 102 patients managed preoperatively with single
-receptor blocker phenoxybenzamine were enrolled from 469 consecutive patients diagnosed histologically with pheochromocytoma. The patients received surgical treatment in the Department of Urology, Peking University First Hospital, between January 2001 and July 2018. All patients were divided into three groups: Group A (<14 d), Group B (14-30 d), and Group C (>30 d). Patient and tumor characteristics, intraoperative hemodynamics, and postoperative outcomes were recorded and compared among the three groups.
These patients included 47 men and 55 women, with an average age of 43 years at the time of surgery. Clinical characteristics, except the status of preoperative biochemical tests (24 hr urine fractioned catecholamine or plasma-fractioned catecholamine) (
=0.020), preoperative hemodynamics, and medicine management and surgical approaches, in the three groups were comparable. Multivariate analyses demonstrated that the size of the tumor (
=0.034) was an independent risk factor for intraoperative hemodynamic instability. Among the three groups, we found no significant difference in intraoperative hemodynamics and postoperative outcomes.
The data from the current study indicated that the preoperative management of pheochromocytoma with single
-receptor blocker PXB for more than 2 weeks, after the final dose adjustment, could not further reduce the risk of intraoperative hemodynamic instability or postoperative complications. Thus, our study supports that 14 days would be enough for the duration of preoperative management of pheochromocytoma with single
-receptor blocker PXB in final dose.


A prospective randomized study of efficacy of 2 treatment protocols in preventing recurrence of clinical signs in 51 male cats with obstructive idiopathic cystitis

Ran Nivy, Gilad Segev, Dar Rimer, Yaron Bruchim, Itamar Aroch, Michal Mazaki-Tovi
PMID: 31400046   DOI: 10.1111/jvim.15594

Abstract

Urethral obstruction (UO) is a common complication of feline idiopathic cystitis (FIC). Robust treatment recommendations to prevent its recurrence are scarce.
To evaluate meloxicam treatment for prevention of clinical recrudescence in male cats with obstructive FIC.
Fifty-one client-owned cats.
Prospective, randomized clinical trial. Every male cat with FIC-associated UO was deemed eligible for the study and was recruited during hospitalization. After discharge, cats were treated with phenoxybenzamine and alprazolam for 2 weeks, with (24 cats) or without (27 cats) low-dose meloxicam (0.025 mg/kg/day PO) and monitored for 6 months.
Cumulative number (%) of cats with recurrent UO at 10 days, 1-, 2-, and 6-months after discharge was 1 (2%), 2 (4%), 4 (8%), and 8 (16%), respectively. Overall, 12 (24%) cats experienced signs of recurrent FIC within 6 months, with (8 cats) or without (4 cats) concurrent UO. No difference in the cumulative incidence of UO within 6 months was detected with addition of meloxicam (odds ratio [95% confidence interval], 0.63 [0.13-2.97]; P = .70). All cats were alive at 6 months.
No clinical benefit was detected with the addition of low-dose meloxicam to phenoxybenzamine and alprazolam treatment for 2 weeks after discharge. Nevertheless, this study was underpowered to identify potential differences, and its findings must be corroborated in larger studies.


Explore Compound Types